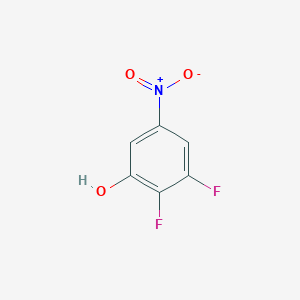

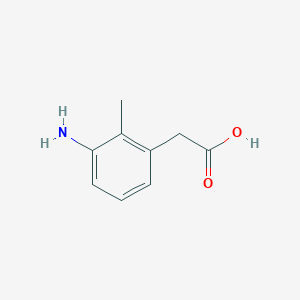

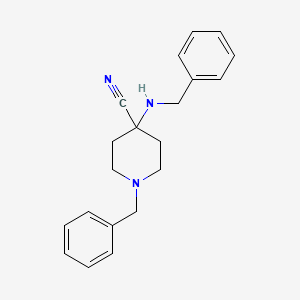

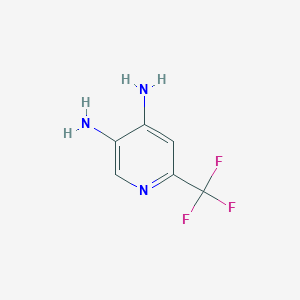

![molecular formula C17H30N2O8 B1322407 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid CAS No. 98469-29-5](/img/structure/B1322407.png)

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid, also known as Boc-2,6-diaminopimelic acid, is a compound with the molecular formula C17H30N2O8 . It has a molecular weight of 390.4 g/mol .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) . The canonical SMILES structure is CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.4 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 12 . The exact mass and the monoisotopic mass is 390.20021592 g/mol . The topological polar surface area is 151 Ų . The heavy atom count is 27 .Aplicaciones Científicas De Investigación

Gene Delivery Vector

This compound is used in the synthesis of multifunctional amphiphilic peptide dendrimers, which can act as non-viral gene vectors in cancer research .

Organic Synthesis

It is involved in the synthesis of organic substances that can increase the luminescence intensity of alkaline phosphatase substrates .

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis, allowing for the selective formation of peptide bonds while minimizing competing reactions .

Ionic Liquids

This compound is used to prepare room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which are then used as starting materials in dipeptide synthesis .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is the alkaline phosphatase substrate . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical pathways, including protein dephosphorylation and nucleotide degradation.

Mode of Action

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid interacts with its target by participating in organic synthesis . It generates a substance that can increase the luminescence intensity of the alkaline phosphatase substrate . This interaction results in enhanced visibility of the substrate, which is beneficial in various research applications.

Biochemical Pathways

The compound affects the biochemical pathway involving alkaline phosphatase. By increasing the luminescence intensity of the alkaline phosphatase substrate, it enhances the detection and study of this enzyme’s activity .

Result of Action

The primary result of the action of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is the enhancement of the luminescence intensity of the alkaline phosphatase substrate . This can facilitate the study of alkaline phosphatase’s role in various biological processes.

Propiedades

IUPAC Name |

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAZYQMVLYCKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625742 |

Source

|

| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98469-29-5 |

Source

|

| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.